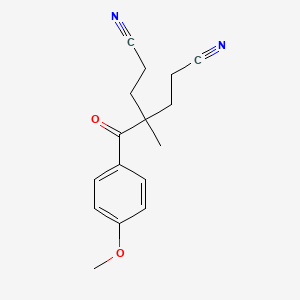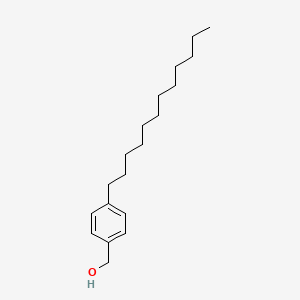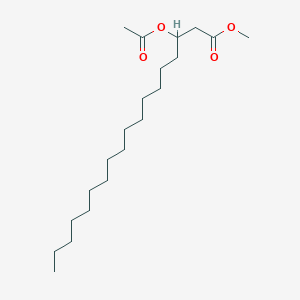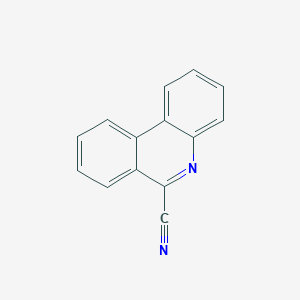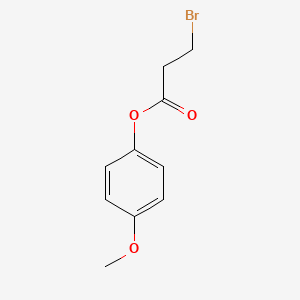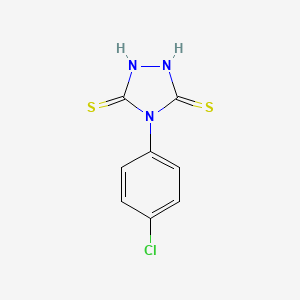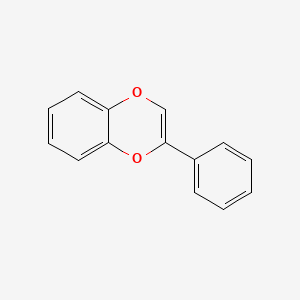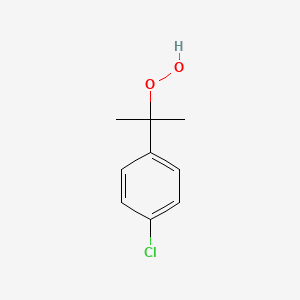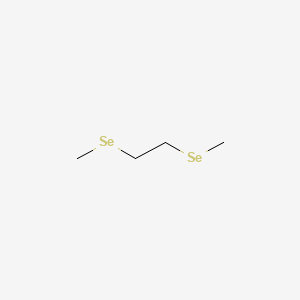
Ethane, 1,2-bis(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis(methylseleno)- is an organoselenium compound with the molecular formula C4H10Se2 It is characterized by the presence of two methylseleno groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane, 1,2-bis(methylseleno)- can be synthesized through the reaction of 1,2-dichloroethane with sodium methylselenolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 12-24 hours
Reagents: 1,2-dichloroethane, sodium methylselenolate, DMF
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis(methylseleno)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and ensuring proper handling of selenium compounds due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-bis(methylseleno)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the seleno groups to selenides.
Substitution: The methylseleno groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Corresponding substituted ethane derivatives.
Scientific Research Applications
Ethane, 1,2-bis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis(methylseleno)- involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
1,2-bis(methylseleno)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-bis(methylseleno)propane: Similar structure but with a propane backbone.
Uniqueness
Ethane, 1,2-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
Properties
CAS No. |
6175-44-6 |
|---|---|
Molecular Formula |
C4H10Se2 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
1,2-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChI Key |
BHRWGADCHKZKRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
